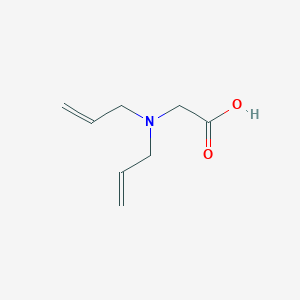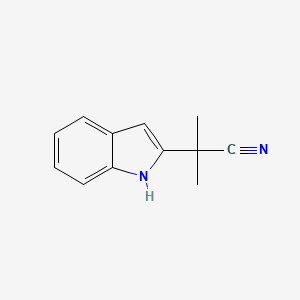
2-(1H-indol-2-yl)-2-methylpropanenitrile
描述
2-(1H-indol-2-yl)-2-methylpropanenitrile is an organic compound that belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the indole moiety in many natural products and synthetic compounds makes it a significant structure in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of indole with a suitable nitrile precursor under specific conditions. For example, the reaction of indole with 2-bromo-2-methylpropionitrile in the presence of a base such as potassium carbonate can yield the desired compound . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .
化学反应分析
Types of Reactions
2-(1H-indol-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
科学研究应用
2-(1H-indol-2-yl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its interaction with biological targets.
作用机制
The mechanism of action of 2-(1H-indol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, the compound may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential .
相似化合物的比较
Similar Compounds
Indole-3-acetonitrile: Another indole derivative with similar structural features but different biological activities.
2-(Indol-3-yl)acetonitrile: Similar in structure but with the nitrile group attached to a different position on the indole ring.
Indole-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(1H-indol-2-yl)-2-methylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 2-position of the indole ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
2-(1H-indol-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C12H12N2/c1-12(2,8-13)11-7-9-5-3-4-6-10(9)14-11/h3-7,14H,1-2H3 |
InChI 键 |
CXTGCFSUEATZBL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C1=CC2=CC=CC=C2N1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(Aminomethyl)-3-chlorophenyl]dimethylamine](/img/structure/B8538915.png)
![N-({[1-(But-3-en-1-yl)cyclobutyl]methoxy}carbonyl)-3-methyl-L-valine](/img/structure/B8538920.png)
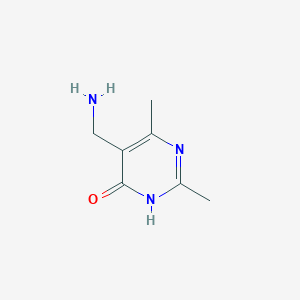
![3-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B8538927.png)
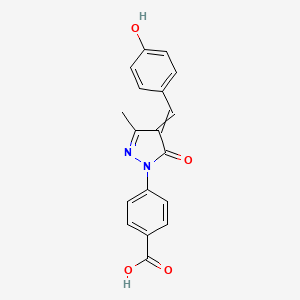
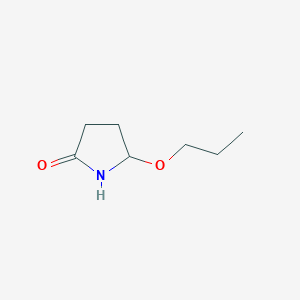
![3-{5-[2-(3,4-Dimethoxy-phenyl)-vinyl]-[1,2,4]oxadiazol-3-yl}-pyridine](/img/structure/B8538938.png)
![7-Bromo-2-methoxypyrazolo[1,5-a]pyridine](/img/structure/B8538943.png)
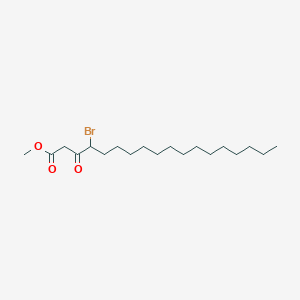
amino}acetate](/img/structure/B8538951.png)
![[4-(4-Isopropyl-phenylsulfanylmethyl)-phenyl]acetic acid](/img/structure/B8538964.png)
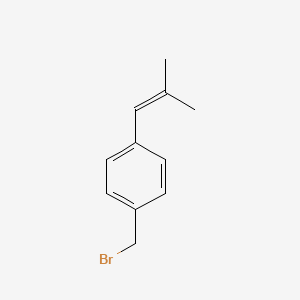
![5-chloro-N,N-bis(2-trimethylsilylethoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B8538983.png)
